2-Desmethylene-2-chloromethyl Ethacrynic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

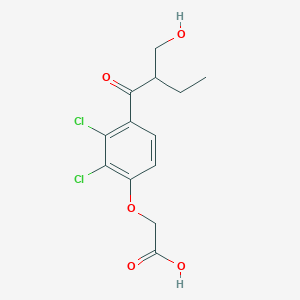

2-Desmethylene-2-chloromethyl Ethacrynic Acid is a synthetic compound with the molecular formula C13H13Cl3O4 and a molecular weight of 339.60. It is an impurity of Ethacrynic Acid and is primarily used in proteomics research . The compound is characterized by its pale beige solid appearance and has a melting point of 124-126°C .

Vorbereitungsmethoden

The synthetic routes for 2-Desmethylene-2-chloromethyl Ethacrynic Acid involve the chloromethylation of Ethacrynic Acid. The reaction conditions typically include the use of chloroform and methanol as solvents

Analyse Chemischer Reaktionen

2-Desmethylene-2-chloromethyl Ethacrynic Acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The chloromethyl group in the compound can undergo substitution reactions with nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-Desmethylene-2-chloromethyl ethacrynic acid has the molecular formula C13H13Cl3O4 and a molecular weight of approximately 339.60 g/mol. The compound features multiple chlorine atoms and functional groups, contributing to its unique chemical behavior and biological activities .

Scientific Research Applications

1. Quality Control in Pharmaceutical Production

- The compound is primarily utilized in the quality control (QC) and quality assurance (QA) processes during the commercial production of ethacrynic acid and its formulations. It serves as a reference standard for ensuring the purity and consistency of pharmaceutical products .

2. Toxicity Studies

- This compound is employed in toxicity studies related to drug formulations. Its role in these studies helps assess the safety profiles of drugs containing ethacrynic acid, particularly concerning potential side effects and interactions .

3. Biochemical Research

- Research indicates that this compound exhibits significant biological activities, making it a subject of interest in biochemical studies. It has been investigated for its effects on various biological systems, including cellular signaling pathways .

Case Study 1: Diuretic Activity

In a study focusing on diuretic effects, this compound was evaluated alongside its parent compound, ethacrynic acid. The findings suggested that this impurity could influence diuretic activity, potentially impacting fluid balance in clinical settings .

Case Study 2: Interaction with Biological Systems

Research has demonstrated that this compound interacts with various cellular pathways. For instance, studies showed that it could modulate signaling pathways related to cell survival and proliferation, indicating potential applications in cancer research .

Wirkmechanismus

The mechanism of action of 2-Desmethylene-2-chloromethyl Ethacrynic Acid involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can form covalent bonds with these targets, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

2-Desmethylene-2-chloromethyl Ethacrynic Acid is similar to other chloromethylated derivatives of Ethacrynic Acid. Some of the similar compounds include:

- 2-Chloromethyl Ethacrynic Acid

- 2,3-Dichloro-4-(2-chloromethyl)-1-oxobutylphenoxyacetic Acid

Compared to these compounds, this compound is unique due to the absence of a methylene group, which affects its reactivity and interaction with proteins .

Biologische Aktivität

2-Desmethylene-2-chloromethyl ethacrynic acid (DCECA) is a derivative of ethacrynic acid, a well-known diuretic agent. This compound has garnered attention in recent years due to its potential biological activities, particularly in cancer research and other therapeutic applications. Understanding the biological activity of DCECA can provide insights into its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

DCECA is characterized by the following chemical structure:

- Chemical Formula : C11H10ClO3

- Molecular Weight : 232.65 g/mol

- CAS Number : 95772-54-6

The presence of the chloromethyl group and the ethacrynic backbone suggests that DCECA may exhibit unique pharmacological properties compared to its parent compound.

Anticancer Properties

Recent studies have highlighted DCECA's significant anticancer properties. Research indicates that DCECA can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer

- Prostate Cancer

- Lung Cancer

- Leukemia

The biological activity of DCECA is attributed to several mechanisms:

- Inhibition of Enzyme Activity : DCECA has been shown to inhibit glutathione S-transferase (GST), an enzyme involved in detoxification processes, thereby enhancing the sensitivity of cancer cells to chemotherapeutic agents .

- Induction of Apoptosis : Studies demonstrate that DCECA can induce apoptosis in cancer cells through the activation of caspases, leading to programmed cell death .

- Disruption of Ion Channels : DCECA may affect calcium homeostasis by blocking L-type voltage-dependent calcium channels, which are crucial for cancer cell proliferation .

Antimicrobial Activity

DCECA also exhibits antimicrobial properties, potentially making it useful in treating infections. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis, similar to other antibacterial agents.

Pharmacological Applications

DCECA's pharmacological profile suggests several potential applications:

- Diuretic Effects : Similar to ethacrynic acid, DCECA may possess diuretic properties, aiding in conditions such as edema and hypertension .

- Cancer Therapeutics : Due to its anticancer effects, DCECA is being explored as a candidate for drug repurposing in oncology .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study published in 2023 demonstrated that DCECA significantly inhibited the growth of pancreatic cancer cells with an IC50 value ranging from 6 to 223 μM, indicating its potency as an anticancer agent across various tumor types .

Case Study: Antimicrobial Activity

Another investigation revealed that DCECA exhibited effective antimicrobial activity against several bacterial strains, suggesting its potential use as an antibacterial agent in clinical settings.

Eigenschaften

IUPAC Name |

2-[2,3-dichloro-4-[2-(hydroxymethyl)butanoyl]phenoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O5/c1-2-7(5-16)13(19)8-3-4-9(12(15)11(8)14)20-6-10(17)18/h3-4,7,16H,2,5-6H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUOOKOWCATTNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50575379 |

Source

|

| Record name | {2,3-Dichloro-4-[2-(hydroxymethyl)butanoyl]phenoxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95772-54-6 |

Source

|

| Record name | {2,3-Dichloro-4-[2-(hydroxymethyl)butanoyl]phenoxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.